

# Application Note: Analysis of Quizalofop-P-tefuryl Residue in Soybean by HPLC-UV

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## Compound of Interest

Compound Name: Quizalofop-P-tefuryl

Cat. No.: B046060

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## Introduction

**Quizalofop-P-tefuryl** is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops, including soybeans. Due to its widespread use, regulatory bodies require sensitive and reliable analytical methods to monitor its residue levels in food commodities to ensure consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of **Quizalofop-P-tefuryl** residues in a complex matrix like soybean. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, ensuring efficient extraction and cleanup.

## Principle

The method involves the extraction of **Quizalofop-P-tefuryl** from a homogenized soybean sample using acetonitrile. The extract is then cleaned up using a dispersive solid-phase extraction (dSPE) technique to remove interfering matrix components. The final extract is analyzed by reversed-phase HPLC with a C18 column, and the analyte is quantified using a UV detector.

## Experimental Protocols

### 1. Apparatus and Reagents

- Apparatus:

- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
- Analytical balance (0.1 mg sensitivity).
- Homogenizer or high-speed blender.
- Centrifuge capable of 4000 rpm.
- Vortex mixer.
- 50 mL and 2 mL centrifuge tubes.
- Syringes and 0.22 µm syringe filters.
- Standard laboratory glassware.
- Reagents and Standards:
  - **Quizalofop-P-tefuryl** analytical standard (≥98% purity).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (HPLC grade or Milli-Q).
  - Acetic acid (glacial).
  - Sodium chloride (NaCl, analytical grade).
  - Magnesium sulfate (MgSO<sub>4</sub>, anhydrous, analytical grade).
  - Primary secondary amine (PSA) sorbent.
  - C18 sorbent.

## 2. Standard Solution Preparation

- **Stock Standard Solution (100 µg/mL):** Accurately weigh 10 mg of **Quizalofop-P-tefuryl** standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) by serially diluting the stock solution with acetonitrile. These solutions are used to build the calibration curve.

### 3. Sample Preparation Protocol (Modified QuEChERS)

- **Homogenization:** Weigh 5 g of a representative soybean sample into a 50 mL centrifuge tube.
- **Extraction:** Add 15 mL of acetonitrile containing 1% acetic acid (v/v) to the tube.<sup>[1]</sup> Cap and vortex vigorously for 2 minutes to ensure thorough mixing.<sup>[1]</sup>
- **Salting-Out:** Add 0.3 g of NaCl and 1.5 g of anhydrous MgSO<sub>4</sub> to the tube.<sup>[1]</sup> Immediately cap and vortex for 1 minute.
- **First Centrifugation:** Centrifuge the tube at 4000 rpm for 5 minutes.
- **Dispersive SPE Cleanup:** Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg MgSO<sub>4</sub>, 25 mg PSA, and 25 mg C18 sorbent.<sup>[2]</sup>
- **Vortex and Second Centrifugation:** Vortex the 2 mL tube for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
- **Final Sample:** Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

### 4. HPLC Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below. These are based on established methods for related compounds in bean matrices.<sup>[2]</sup>

Parameter	Condition
Instrument	HPLC with UV/DAD Detector (e.g., Agilent 1260 Infinity II)[2]
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (70:30, v/v)[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	20 µL[2]
Column Temperature	30°C
Detection	UV at 220 nm[2]

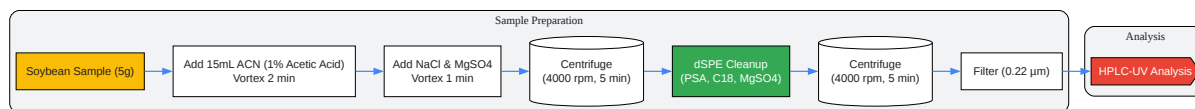
## Method Validation and Performance

The analytical method was validated for its linearity, recovery, precision, and limits of detection and quantification. The data, based on similar validated methods for Quizalofop herbicides in soybeans, demonstrates the method's suitability for residue analysis.[2][3]

Parameter	Result
Linearity Range	0.1 - 25 µg/mL[2]
Correlation Coefficient ( $R^2$ )	> 0.999
Limit of Detection (LOD)	0.003 mg/kg[2]
Limit of Quantification (LOQ)	0.01 mg/kg
Recovery (at 0.02, 0.2, 2 mg/kg)	84.3% - 113.2%[2][3]
Precision (RSD)	0.49% - 3.48%[2][3]

## Workflow Visualization

The overall experimental workflow from sample receipt to final analysis is depicted below.



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## References

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